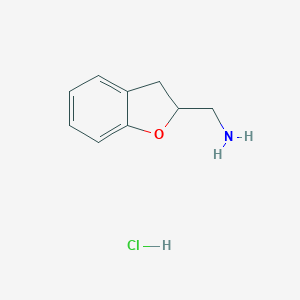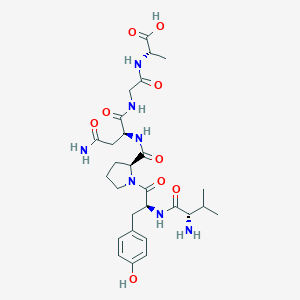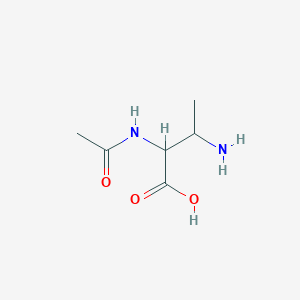
1-Ethyl-1H-Pyrrol-2-carbonitril
Übersicht
Beschreibung
1-Ethyl-1H-pyrrole-2-carbonitrile is a compound of interest due to its unique chemical structure and potential utility in various chemical reactions and synthesis processes. The literature provides insights into its synthesis methods, molecular structure analysis, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of 1-Ethyl-1H-pyrrole-2-carbonitrile and related compounds often involves multi-step chemical reactions with specific reagents. For example, the reaction of 2-(2,2-dicyano-1-ethylsulfanylethenyl)pyrroles with aniline in the presence of triethylamine has been documented, offering a route to related pyrrolizine and pyrrole derivatives in good yields (Petrova et al., 2015). Additionally, a general synthesis approach for pyrrole-2-carboxylic acid derivatives through the reaction of 2H-azirines with enamines has been explored, showcasing the versatility of pyrrole derivatives synthesis (Law et al., 1984).
Molecular Structure Analysis
Molecular structure analysis through spectral analysis, crystal structure determination, and computational studies has provided detailed insights into the structural aspects of pyrrole derivatives. For instance, a study on ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed detailed information on its structure and chemical reactivity using NMR, XRD, and quantum chemical calculations (Rawat & Singh, 2014).
Chemical Reactions and Properties
Pyrrole derivatives, including 1-Ethyl-1H-pyrrole-2-carbonitrile, exhibit a range of chemical reactions, notably in cascade reactions and hetero-Diels-Alder reactions. For example, cascade reactions to substituted 1H-pyrrole-3-carbonitriles have been achieved through palladium(II)-catalyzed C(sp)–C(sp2) coupling, highlighting efficient synthesis methods (Wang et al., 2020).
Physical Properties Analysis
The physical properties of 1-Ethyl-1H-pyrrole-2-carbonitrile and similar compounds are often characterized by their melting points, boiling points, solubility in various solvents, and stability under different conditions. These properties are crucial for determining the compound's suitability for use in specific chemical processes and applications.
Chemical Properties Analysis
The chemical properties of 1-Ethyl-1H-pyrrole-2-carbonitrile, including its reactivity with different chemical agents, stability under various chemical conditions, and the nature of its functional groups, are essential for its application in synthesis and other chemical reactions. Studies have explored its participation in multi-component reactions, highlighting its versatility and reactivity (Lin et al., 2011).
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“1-Ethyl-1H-Pyrrol-2-carbonitril” wird in verschiedenen Bereichen der Forschung eingesetzt, darunter die Chemische Synthese . Es wird oft als Baustein bei der Synthese komplexerer chemischer Verbindungen verwendet .
Materialwissenschaft
Diese Verbindung findet auch Anwendung in der Materialwissenschaft . Es kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden .
Chromatographie
Im Bereich der Chromatographie kann “this compound” als Standard oder Prüfverbindung verwendet werden .
Medizinische Chemie
“this compound” ist eine Art heterozyklische Verbindung, die bekanntermaßen eine bedeutende Rolle in der medizinischen Chemie spielt . Heterozyklische Verbindungen werden oft bei der Entwicklung von Arzneimitteln eingesetzt .
Analytische Forschung
“this compound” kann in der Analytischen Forschung eingesetzt werden . Es kann als Referenzverbindung oder Reagenz in verschiedenen analytischen Verfahren verwendet werden .
Wirkmechanismus
Target of Action
It is known that pyrrole derivatives, such as pyrrolopyrazine, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Compounds with a pyrrole scaffold are known to interact with their targets, leading to changes at the molecular level that result in their biological activities .
Biochemical Pathways
Pyrrole derivatives are known to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrrole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-ethylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-9-5-3-4-7(9)6-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBIFTUNFGCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)











